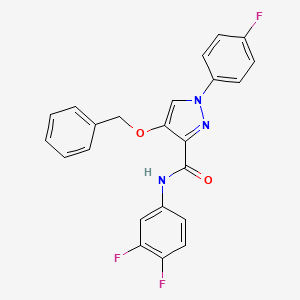
4-(benzyloxy)-N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzyloxy)-N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C23H16F3N3O2 and its molecular weight is 423.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Benzyloxy)-N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H16F2N2O2
- Molecular Weight : 348.34 g/mol
This structure features a pyrazole core substituted with fluorinated phenyl groups and a benzyloxy moiety, which is crucial for its biological activity.
The compound has been studied for its ability to inhibit various pathways involved in cancer progression. Notably, it has been evaluated as a potential inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, which is critical in tumorigenesis.
Key Findings:
- Inhibition of MEK : The compound was shown to exhibit significant inhibitory activity against MEK1 with an IC50 value of 91 nM. This suggests that it could effectively block the MAPK pathway, which is often activated in cancer cells .
- Cytotoxicity : In vitro studies demonstrated that the compound selectively inhibited cancer cell lines such as A549 (lung cancer) with a GI50 value of 0.26 µM, indicating strong anti-cancer properties while exhibiting limited toxicity to normal cells .
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound across different cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| SiHa (cervical) | 3.60 ± 0.45 | High |
| PC-3 (prostate) | 2.97 ± 0.88 | High |
| HEK-293T (normal) | >50 | Low |
These results indicate that the compound exhibits potent anti-cancer activity with a favorable selectivity profile .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyloxy group and the fluorinated phenyl rings have been explored to enhance potency and selectivity.
Notable Modifications:
- The introduction of additional fluorine atoms or alternative substituents on the phenyl rings has been shown to influence binding affinity at the colchicine-binding site of tubulin, which is implicated in cell cycle regulation .
- The presence of the benzyloxy group was found to be essential for maintaining cytotoxicity against specific cancer cell lines while minimizing adverse effects on normal cells .
Case Study 1: Inhibition of Tubulin Polymerization
A study demonstrated that derivatives of this compound could inhibit tubulin polymerization, a critical process for mitosis in cancer cells. The binding mode was characterized using molecular docking simulations, confirming interactions at key active sites on tubulin proteins .
Case Study 2: Anti-inflammatory Effects
While primarily focused on anti-cancer properties, some derivatives have also shown anti-inflammatory effects by inhibiting COX enzymes, further broadening their therapeutic potential .
属性
IUPAC Name |
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2/c24-16-6-9-18(10-7-16)29-13-21(31-14-15-4-2-1-3-5-15)22(28-29)23(30)27-17-8-11-19(25)20(26)12-17/h1-13H,14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHUYECPLFTGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














